7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate
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Overview
Description
7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific solvents and reaction conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and antihypertensive effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators . Additionally, it can interact with cellular receptors to modulate biological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-4,5-dihydro-1H-benzo[g]indazole
- 7,8,9-Trimethoxy-4,5-dihydro-1H-benzo[g]indazole
- 4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid
Uniqueness
7,8-Dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
64480-07-5 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate |
InChI |
InChI=1S/C13H14N2O2.H2O/c1-16-11-5-8-3-4-9-7-14-15-13(9)10(8)6-12(11)17-2;/h5-7H,3-4H2,1-2H3,(H,14,15);1H2 |
InChI Key |
MCOPAODUAVHUSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC3=C2NN=C3)OC.O |
Origin of Product |
United States |
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